3'-Methyl-2-piperidinomethyl benzophenone
Overview
Description
3’-Methyl-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a benzophenone core with a piperidinomethyl and a methyl group attached.
Preparation Methods
The synthesis of 3’-Methyl-2-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the benzophenone core.
Step 2: Introduction of the piperidinomethyl group through nucleophilic substitution.
Step 3: Methylation of the benzophenone derivative.
Industrial production methods are less documented, but they likely follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3’-Methyl-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzophenone core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Methyl-2-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group plays a crucial role in binding to these targets, while the benzophenone core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3’-Methyl-2-piperidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
- 4’-Methyl-2-piperidinomethyl benzophenone
- 2’-Methyl-2-piperidinomethyl benzophenone
- 3’-Ethyl-2-piperidinomethyl benzophenone
These compounds share similar structural features but differ in the position and type of substituents on the benzophenone core. The uniqueness of 3’-Methyl-2-piperidinomethyl benzophenone lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
(3-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-8-7-10-17(14-16)20(22)19-11-4-3-9-18(19)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFZQVOZRTJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643575 | |
Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-68-3 | |
Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.